molecular formula C8H8N2OS B11763958 4-Amino-2-methylbenzo[d]thiazol-5-ol

4-Amino-2-methylbenzo[d]thiazol-5-ol

Cat. No.: B11763958
M. Wt: 180.23 g/mol
InChI Key: MRNSXCQOUJKCJR-UHFFFAOYSA-N
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Description

4-Amino-2-methylbenzo[d]thiazol-5-ol is a heterocyclic compound that features a benzothiazole ring with an amino group at the 4-position and a methyl group at the 2-position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methylbenzo[d]thiazol-5-ol typically involves the reaction of 2-methylbenzothiazole with an appropriate amine source. One common method includes the use of 2-methylbenzothiazole and ammonia under specific conditions to introduce the amino group at the 4-position .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in specialized reactors. The process may include steps such as heating, refluxing, and purification to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methylbenzo[d]thiazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-2-methylbenzo[d]thiazol-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Amino-2-methylbenzo[d]thiazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-methylbenzo[d]thiazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and methyl groups on the benzothiazole ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

4-amino-2-methyl-1,3-benzothiazol-5-ol

InChI

InChI=1S/C8H8N2OS/c1-4-10-8-6(12-4)3-2-5(11)7(8)9/h2-3,11H,9H2,1H3

InChI Key

MRNSXCQOUJKCJR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2N)O

Origin of Product

United States

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